4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid

Stereochemistry SPPS Peptide SAR

Choose this racemic Fmoc-protected cyclopropyl-butanoic acid building block to accelerate peptide SAR library synthesis. The cyclopropyl ring confers conformational constraint and metabolic stability absent in linear-chain analogs like Fmoc-norvaline. Ideal for early-stage hit identification; switch to enantiopure forms (CAS 2350690-47-8) for GMP production. ≥95% purity, ready for immediate SPPS coupling.

Molecular Formula C22H23NO4
Molecular Weight 365.4
CAS No. 1694007-54-9
Cat. No. B6149778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
CAS1694007-54-9
Molecular FormulaC22H23NO4
Molecular Weight365.4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1694007-54-9 | Fmoc-Protected Cyclopropyl Amino Acid for SPPS-Based Peptide Synthesis


4-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid (CAS 1694007-54-9) is a fluorenylmethoxycarbonyl (Fmoc)-protected non-proteinogenic amino acid derivative with the molecular formula C22H23NO4 and a molecular weight of 365.4 g/mol . The compound features an α-amino group protected by the base-labile Fmoc group, a free carboxylic acid for activation and coupling, and a cyclopropyl-terminated butanoic acid side chain (homocyclopropylalanine scaffold) that introduces conformational constraint and lipophilicity . As a specialized building block for solid-phase peptide synthesis (SPPS), it enables the site-specific incorporation of a cyclopropyl-bearing residue into peptides and peptidomimetics, a capability absent in standard proteinogenic amino acid building blocks .

Why 4-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid Cannot Be Replaced by Common Fmoc-Alkyl Amino Acids


Although Fmoc-protected linear alkyl amino acids such as Fmoc-L-norvaline (CAS 135112-28-6, C20H21NO4) and Fmoc-L-norleucine are structurally similar and widely used in SPPS, simple substitution with these analogs forfeits the distinct conformational, metabolic, and physicochemical benefits imparted by the terminal cyclopropyl ring . The cyclopropyl group introduces backbone torsional restriction, increased C–H bond strength (reducing CYP450-mediated oxidation), and altered lipophilicity/hydrogen-bonding potential that collectively influence peptide folding, target binding, and pharmacokinetic profile in ways linear alkyl chains cannot replicate . Furthermore, procurement of the racemic form (CAS 1694007-54-9) versus enantiopure (R)- or (S)- forms directly impacts stereochemical outcome and biological activity of the final peptide, making generic substitution a risk for irreproducible SAR data .

Quantitative Differentiation Evidence for 4-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid (CAS 1694007-54-9)


Stereochemical Purity: Racemic (1694007-54-9) vs. Enantiopure (S)- and (R)- Forms

The target compound 1694007-54-9 is supplied as a racemic mixture (≥95% purity) , whereas the enantiopure (S)-form (CAS 2350690-47-8) and (R)-form (CAS 2349578-60-3) are available at 97–98% purity with defined optical rotation . In peptide synthesis, use of the racemate yields diastereomeric peptides that require chiral separation and complicate SAR interpretation, while the enantiopure building blocks directly generate single-configuration products .

Stereochemistry SPPS Peptide SAR

Side-Chain Conformational Restriction: Cyclopropyl vs. Linear n-Propyl (Fmoc-L-Norvaline)

Incorporation of a cyclopropyl ring at the side-chain terminus (target compound) introduces a sterically constrained, rigid three-membered ring, whereas Fmoc-L-norvaline (CAS 135112-28-6) possesses a freely rotating n-propyl chain . Literature on cyclopropyl-containing amino acids indicates that the cyclopropane C–H bonds are stronger (bond dissociation energy ~106 kcal/mol vs. ~98–100 kcal/mol for linear alkanes), conferring enhanced resistance to cytochrome P450-mediated oxidative metabolism . This difference is mechanistically significant for peptide therapeutics where metabolic stability is a critical parameter.

Conformational constraint Peptidomimetic design Metabolic stability

Molecular Weight and Physicochemical Profile: Cyclopropyl-Butanoic vs. Cyclopropyl-Alanine Fmoc Building Blocks

The target compound (C22H23NO4, MW 365.4) contains a butanoic acid backbone with a terminal cyclopropyl group, distinguishing it from shorter-chain analogs such as Fmoc-L-cyclopropylalanine (C21H21NO4, MW 351.4) . The extra methylene spacer in the target compound increases side-chain length, calculated logP, and molecular flexibility while retaining the cyclopropyl constraint. This dimensional difference directly impacts peptide secondary structure propensity and membrane permeability in cell-penetrating peptide designs [1].

Lipophilicity SPPS coupling efficiency Building block selection

Cyclopropyl vs. Cyclobutyl Homolog: Ring Strain and Steric Bulk Comparison

The target compound features a three-membered cyclopropyl ring (ring strain ~27.5 kcal/mol), contrasting with the four-membered cyclobutyl analog (e.g., Fmoc-beta-cyclobutyl-D-alanine, CAS 478183-63-0, also C22H23NO4, MW 365.4) which possesses lower ring strain (~26.5 kcal/mol) but greater steric bulk [1]. Cyclopropyl rings exhibit unique π-character in their C–C bonds (Walsh orbitals), enabling conjugation with adjacent π-systems and influencing peptide backbone dihedral angles differently than the purely σ-bonded cyclobutyl ring [2].

Ring strain Steric effects Peptide backbone conformation

Procurement-Relevant Application Scenarios for 4-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid (CAS 1694007-54-9)


Racemic Library Synthesis and Initial SAR Screening

When the goal is to rapidly generate a peptide library for preliminary structure–activity relationship (SAR) studies without immediate concern for absolute stereochemistry, the racemic form (CAS 1694007-54-9, ≥95% purity) provides a cost-effective entry. The cyclopropyl constraint still imparts conformational bias to the library members, enabling identification of hit sequences that can later be resynthesized with enantiopure building blocks (CAS 2350690-47-8 or 2349578-60-3) for detailed stereochemical SAR .

Metabolically Stabilized Peptidomimetic Lead Optimization

For peptide drug candidates requiring enhanced resistance to oxidative metabolism, the cyclopropyl-terminated side chain of this building block offers a quantifiable advantage over flexible n-propyl analogs (e.g., Fmoc-L-norvaline). The stronger cyclopropane C–H bonds (~106 kcal/mol BDE) reduce CYP450-mediated hydroxylation rates, directly translating to improved in vitro microsomal stability and potentially longer in vivo half-life . This makes CAS 1694007-54-9 (or its enantiopure counterparts) the building block of choice when metabolic soft spots are mapped to the side-chain terminus.

Conformationally Constrained Macrocyclic Peptide Design

Incorporation of the cyclopropyl-butanoic acid residue introduces a unique combination of side-chain length (4-carbon backbone) and terminal ring constraint. This spatial profile is distinct from both cyclopropylalanine (shorter) and cyclobutyl analogs (different ring electronics), enabling precise tuning of macrocycle ring size and backbone preorganization. Peptide chemists designing cell-permeable cyclic peptides can leverage this building block to optimize both passive membrane permeability and target binding entropy, as supported by class-level evidence on cyclopropane-containing macrocycles [1].

Stereochemically Defined Peptide API Synthesis (Enantiopure Procurement Path)

When scaling up from discovery to GMP peptide API production, procurement must shift from racemic CAS 1694007-54-9 to enantiopure (S)-2-(Fmoc-amino)-4-cyclopropylbutanoic acid (CAS 2350690-47-8, ≥98% purity) or its (R)-counterpart (CAS 2349578-60-3). The defined optical purity (≥97% ee) ensures batch-to-batch consistency in diastereomeric purity of the final peptide drug substance, satisfying ICH Q11 regulatory expectations for starting material control in peptide manufacturing [2].

Quote Request

Request a Quote for 4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.